3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-8-7-9(2)18-16-12(8)13(17)14(22-16)15(21)19-10-5-3-4-6-11(10)20/h3-7,20H,17H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPRBKMTDAMBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure features a thieno[2,3-b]pyridine core, which is associated with various pharmacological properties.
- Molecular Formula : C16H16N2O2S
- Molecular Weight : 316.37 g/mol
- CAS Number : 773152-31-1
The compound includes functional groups such as an amino group and a hydroxyl group, which are crucial for its biological activity.
While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific biological pathways. Similar compounds have been shown to modulate signaling pathways related to inflammation and cancer cell proliferation. The thieno[2,3-b]pyridine scaffold is often linked to anti-inflammatory and anticancer activities due to its ability to inhibit certain kinases involved in these processes .
Anticancer Properties
Research indicates that compounds with a thieno[2,3-b]pyridine structure can exhibit significant anticancer properties. For instance, derivatives have been tested for their ability to inhibit Pim-1 kinase, which plays a crucial role in cancer cell survival and proliferation. In studies involving similar compounds, IC50 values (the concentration required to inhibit 50% of the target activity) have shown promising results:
| Compound | IC50 (μM) | Cell Lines Tested |
|---|---|---|
| 7a | 1.18 | MCF7, HCT116, PC3 |
| 7d | 1.38 | MCF7, HCT116, PC3 |
| 8b | 8.83 | MCF7 |
These findings suggest that the thieno[2,3-b]pyridine derivatives can be effective against various cancer cell lines .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. Research on related thieno[2,3-b]pyridine derivatives indicates their ability to reduce inflammatory responses by inhibiting specific pathways involved in inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases and cancer .
Case Studies
- Inhibition of Pim Kinases : A study focused on pyridothienopyrimidinone derivatives demonstrated that certain modifications could enhance Pim-1 inhibitory activity significantly. The most active compounds showed IC50 values below 5 μM across multiple cancer cell lines .
- Cytotoxicity Assays : In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Scientific Research Applications
Biological Applications
The biological applications of this compound are extensive and include:
- Antitumor Activity : Research indicates that derivatives of thieno[2,3-b]pyridine compounds exhibit significant antitumor properties. For example, certain modifications have shown efficacy against various cancer cell lines.
- Inhibition of Kinases : The compound has been identified as an inhibitor of several kinases involved in critical signaling pathways, which may lead to therapeutic applications in cancer and autoimmune diseases .
- Antimicrobial Properties : Studies have demonstrated the potential of this compound to inhibit bacterial growth, making it a candidate for developing new antibiotics .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor activity of 3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide derivatives. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation through mechanisms involving apoptosis .
Case Study 2: Kinase Inhibition
Research highlighted in Bioorganic & Medicinal Chemistry Letters identified the compound as a selective inhibitor of glycogen synthase kinase-3 (GSK-3), which is implicated in several diseases including Alzheimer's disease and cancer. The study provided insights into structure-activity relationships that could guide further drug development .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | Structure | Contains a nitrile instead of a carboxamide; studied for antitumor activity. |
| 6-(4-hydroxy-piperidin-1-yl)-thieno[2,3-b]pyridine derivatives | Structure | Exhibits enhanced solubility and bioavailability; potential use in treating neurological disorders. |
| 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides | Structure | Focused on IKK inhibition; relevant for autoimmune diseases. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide and its analogs, based on the provided evidence:
*Values for the target compound are inferred based on structural analogs.
Key Structural and Functional Comparisons:
Substituent Effects on Polarity: The 2-hydroxyphenyl group in the target compound introduces a polar phenolic -OH, increasing hydrogen-bonding capacity compared to analogs like N-(2-furylmethyl) (furan oxygen) or N-(4-methoxybenzyl) (ether oxygen). This may enhance solubility and receptor-binding specificity . N-(4-Chlorophenyl)methyl and N-(4-fluorophenyl) analogs incorporate halogen atoms, which improve membrane permeability via moderate lipophilicity but may reduce aqueous solubility .
Impact on Lipophilicity (XLogP3): The diphenyl-substituted N-(2-methoxyphenyl) analog has a high XLogP3 (6.5), suggesting strong lipid solubility, whereas the target compound’s phenolic group likely reduces XLogP3 (~4.5), balancing bioavailability and clearance .
Synthetic Approaches: A common synthesis route involves coupling 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid derivatives with substituted amines. For example, IS VU0152100 was synthesized via benzoylation of the amino group .
Thienopyridines with methoxy or halogen substituents often exhibit enhanced antimicrobial or anti-inflammatory activities .
Q & A
Basic Research Questions
Q. What experimental strategies can optimize the synthesis of 3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide to improve yield and purity?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs can reduce the number of trials while capturing interactions between variables .
- Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediate purification. Recrystallization in polar aprotic solvents (DMF/water) may enhance final product purity .
- Analytical Validation : Confirm reaction progress via TLC and HPLC-MS. Monitor byproducts (e.g., dimerization) using high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Analysis : Use - and -NMR in DMSO-d6 to resolve aromatic protons and carboxamide signals. 2D NMR (COSY, HSQC) clarifies coupling patterns and substituent positions .
- X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., ethanol) to determine absolute configuration. Refinement software (e.g., SHELX) resolves disorder in the thienopyridine ring .
- IR Spectroscopy : Identify functional groups (e.g., NH stretch at ~3350 cm, carbonyl at ~1650 cm) to confirm synthetic intermediates .
Q. How can researchers screen the biological activity of this compound in preclinical models?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) quantification in LPS-stimulated macrophages .
- In Vivo Models : Administer orally (10–50 mg/kg) in rodent models of inflammation (e.g., carrageenan-induced paw edema) with ibuprofen as a positive control .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., variable IC values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols using reference compounds (e.g., celecoxib for COX-2 inhibition) and control for batch-to-batch compound variability via HPLC purity checks (>98%) .
- Solubility Adjustments : Test solubility in DMSO/PBS and use surfactants (e.g., Tween-80) to prevent aggregation in cell-based assays .
- Orthogonal Assays : Cross-validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What strategies enable the design of novel analogs with enhanced target selectivity?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF) at the 4,6-dimethyl positions to modulate electronic effects on the thienopyridine ring .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the hydroxyphenyl group) and prioritize substituents .
- Parallel Synthesis : Employ Ugi or Suzuki-Miyaura reactions to generate a library of derivatives for high-throughput screening .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1ATP for tyrosine kinases). Restrict flexibility to the carboxamide moiety during docking runs .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy with the catalytic lysine residue .
- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from Gaussian calculations to correlate with activity data .
Q. What methodologies are suitable for studying the compound’s metabolic stability and toxicity?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify major metabolites (e.g., hydroxylation at the methyl group) .
- Acute Toxicity Profiling : Conduct OECD Guideline 423 tests in rodents, focusing on respiratory distress (CLP classification) and histopathological changes .
- Reactive Oxygen Species (ROS) Assays : Use DCFH-DA fluorescence in HepG2 cells to assess oxidative stress induction at sub-cytotoxic concentrations .
Q. How can kinetic and mechanistic studies elucidate the compound’s mode of action in catalytic reactions?
- Methodological Answer :
- Stopped-Flow Spectroscopy : Measure rapid binding kinetics with heme proteins (e.g., cytochrome P450) under pseudo-first-order conditions .
- Isotope Labeling : Synthesize -labeled analogs to track nitrogen migration in rearrangement reactions via -NMR .
- Kinetic Isotope Effects (KIE) : Compare for deuterated vs. non-deuterated substrates to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
